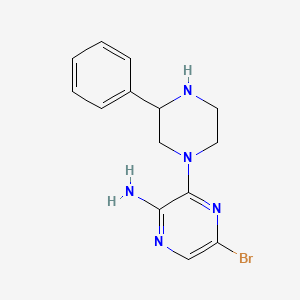

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

描述

Background and Significance of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

This compound represents a sophisticated heterocyclic compound characterized by its unique structural architecture combining multiple pharmacologically relevant moieties. The compound, identified by Chemical Abstracts Service number 893612-07-2, possesses a molecular formula of Carbon-14 Hydrogen-16 Bromine-1 Nitrogen-5 with a molecular weight of 334.21 grams per mole. This molecular structure incorporates three distinct heterocyclic components: a brominated pyrazine core, an aminopyrazine functionality, and a phenylpiperazine substituent, creating a complex scaffold with multiple potential interaction sites for biological targets.

The significance of this compound extends beyond its structural complexity to encompass its potential applications in medicinal chemistry research. Pyrazine derivatives have demonstrated considerable importance in pharmaceutical development, with numerous studies highlighting their biological activities across various therapeutic areas. The presence of the bromine atom at the 5-position of the pyrazine ring provides a reactive site for further chemical modifications through various coupling reactions, particularly cross-coupling methodologies that have become standard in modern synthetic chemistry. Additionally, the phenylpiperazine moiety contributes to the compound's pharmacological profile, as piperazine-containing compounds are well-established in medicinal chemistry for their ability to modulate various biological targets.

Research investigations have positioned this compound within the broader category of aminopyrazine inhibitors, particularly those targeting protein kinases. The compound's structural features align with known pharmacophores for kinase inhibition, where the aminopyrazine ring system can form critical hydrogen bonding interactions with the hinge region of protein kinases, while the phenylpiperazine substituent can engage in hydrophobic interactions within the active site. This dual functionality makes the compound particularly valuable for structure-activity relationship studies aimed at developing selective and potent kinase inhibitors.

Historical Context and Development in Heterocyclic Chemistry

The development of compounds like this compound is deeply rooted in the historical progression of heterocyclic chemistry, which began its systematic development in the early 19th century. The foundations of this field were established when Brugnatelli isolated alloxan from uric acid in 1818, marking one of the earliest investigations into heterocyclic structures. This pioneering work was followed by significant discoveries including Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834.

The evolution of heterocyclic chemistry gained substantial momentum throughout the 20th century, with Friedlander's breakthrough in 1906 superseding traditional agriculture industry approaches through synthetic chemistry, particularly in the production of indigo dye. The field's relevance to biological systems became increasingly apparent with the 1951 introduction of Chargaff's rule, which demonstrated the fundamental role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases. This historical progression established the conceptual framework that would eventually lead to the sophisticated design of compounds like this compound.

Modern heterocyclic chemistry has evolved to recognize that more than half of all known chemical compounds are heterocycles, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical reality underscores the fundamental importance of heterocyclic compounds in pharmaceutical development and explains the continued interest in novel structures like aminopyrazine derivatives. The development of aminopyrazine-based compounds has been particularly influenced by advances in understanding structure-activity relationships for kinase inhibitors, where researchers have systematically explored various substitution patterns to optimize biological activity and selectivity.

The synthesis of brominated aminopyrazines has benefited from advancements in coupling chemistry, particularly Suzuki coupling reactions that allow for the introduction of diverse substituents at the bromine-bearing position. These methodological developments have enabled the preparation of complex structures like this compound through systematic synthetic approaches that build upon the established principles of heterocyclic chemistry while incorporating modern synthetic techniques.

Scope and Objectives of the Research

The research scope for this compound encompasses multiple interconnected areas of investigation, ranging from fundamental chemical characterization to advanced biological evaluation studies. Primary objectives include comprehensive structural analysis, synthesis optimization, and biological activity assessment, with particular emphasis on understanding the compound's potential as a pharmaceutical intermediate or active agent. The research framework addresses both the immediate practical applications of this specific compound and its broader implications for the development of related heterocyclic structures.

Chemical characterization studies form a fundamental component of the research objectives, focusing on detailed analysis of the compound's physicochemical properties and structural features. Key computational chemistry data indicates a topological polar surface area of 42.15 square angstroms, a logarithmic partition coefficient of 2.4166, three hydrogen bond acceptors, one hydrogen bond donor, and one rotatable bond. These parameters are crucial for understanding the compound's potential for biological membrane permeation and drug-like properties, providing essential information for subsequent pharmaceutical development efforts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 334.21 g/mol | Optimal for oral bioavailability |

| Topological Polar Surface Area | 42.15 Ų | Favorable for membrane permeation |

| Logarithmic Partition Coefficient | 2.4166 | Balanced lipophilicity |

| Hydrogen Bond Acceptors | 3 | Within acceptable range |

| Hydrogen Bond Donors | 1 | Minimal for good permeability |

| Rotatable Bonds | 1 | Low conformational flexibility |

Synthetic methodology development represents another critical research objective, with particular attention to optimizing preparation routes that maximize yield while minimizing synthetic complexity. Current synthetic approaches involve multi-step procedures incorporating piperazine derivatives and halogenated pyrazine intermediates. Research efforts focus on identifying efficient coupling reactions, particularly those involving the bromine substituent, which serves as a versatile handle for further derivatization through cross-coupling methodologies. The development of scalable synthetic routes is essential for supporting both research applications and potential commercial development.

属性

IUPAC Name |

5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN5/c15-12-8-18-13(16)14(19-12)20-7-6-17-11(9-20)10-4-2-1-3-5-10/h1-5,8,11,17H,6-7,9H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNZGGJWXBMSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=NC(=CN=C3N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587507 | |

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-07-2 | |

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Electrophilic Bromination

Description:

This method involves the bromination of a precursor compound followed by a nucleophilic substitution to introduce the piperazine group.

- Start with 3-(3-phenylpiperazin-1-yl)pyrazin-2-amine.

- Treat with bromine in a suitable solvent (e.g., dichloromethane) at low temperatures to control the reaction.

- Isolate the product through filtration and recrystallization.

Yield and Purity:

Typical yields range from 60% to 80%, depending on reaction conditions.

Method 2: Direct Synthesis via Coupling Reactions

Description:

This approach utilizes palladium-catalyzed coupling reactions to construct the desired compound directly from simpler precursors.

- Combine 5-bromo-pyrazine with 3-phenylpiperazine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., potassium carbonate).

- Conduct the reaction in DMF at elevated temperatures (around 100°C) for several hours.

- Purify the resulting product using column chromatography.

Yield and Purity:

Yields can reach up to 90%, with high purity levels achieved through careful purification processes.

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Electrophilic Bromination | Bromination + Substitution | 60 - 80 | High | Simple setup, well-documented | Potential for side reactions |

| Palladium-Catalyzed Coupling | Coupling Reaction | Up to 90 | Very High | High efficiency, direct synthesis | Requires expensive catalysts |

化学反应分析

Types of Reactions

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.

科学研究应用

Antidepressant Activity

Research indicates that compounds related to piperazine derivatives, including 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, exhibit antidepressant properties by interacting with serotonin receptors. Specifically, these compounds can act as serotonin reuptake inhibitors and receptor modulators, which are crucial for enhancing mood and cognitive function in depressive disorders .

Antitumor Activity

Studies have shown that pyrazine derivatives can possess antiproliferative effects against various cancer cell lines. For instance, the introduction of specific substituents in the pyrazine ring has been linked to improved efficacy against human cancer cells . The potential of this compound in this context warrants further investigation.

Protein Kinase Inhibition

The compound has been explored for its ability to inhibit specific protein kinases, which play vital roles in cell signaling pathways associated with cancer progression. Derivatives of pyrazines have been noted for their ability to modulate kinase activity, suggesting a pathway for therapeutic development against malignancies .

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical reactions, including:

Buchwald-Hartwig Coupling

This method is often employed to form carbon-nitrogen bonds efficiently. The coupling of aryl halides with amines allows for the introduction of piperazine moieties into the pyrazine structure, enhancing its biological activity .

Reactivity with Bioisosteres

The concept of bioisosterism—replacing one part of a molecule with another that has similar physical or chemical properties—has been applied to modify the structure of pyrazine derivatives to improve their pharmacological profiles. For example, replacing amide bonds with triazole rings has shown improved activity in certain contexts .

Case Study 1: Antidepressant Efficacy

In a study examining the effects of various piperazine derivatives on serotonin receptor activity, it was found that modifications at the pyrazine core significantly impacted the binding affinity and functional outcomes related to mood enhancement .

Case Study 2: Anticancer Properties

A series of experiments evaluated the antiproliferative effects of substituted pyrazines on HeLa and other cancer cell lines. The results indicated that specific substitutions led to a notable decrease in cell viability, suggesting potential pathways for drug development targeting cancer .

作用机制

The mechanism of action of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Key Features

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: 3-Phenylpiperazine: Introduces a bulky aromatic group, likely enhancing lipophilicity and CNS penetration. 2-Phenylpyrrolidine: Replaces piperazine with a five-membered ring, reducing basicity and steric bulk compared to piperazine. Trifluoroethoxy Group: Increases electronegativity and metabolic stability due to fluorine atoms.

Target Compound:

Synthesis involves sequential functionalization of 3,5-dibromopyrazin-2-amine. Key steps include:

Sonogashira Coupling: Reaction with (trimethylsilyl)acetylene under PdCl₂(PPh₃)₂ catalysis to form 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

Piperazine Introduction : Subsequent substitution with 3-phenylpiperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Analogs:

生物活性

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a bromine atom and a phenylpiperazine moiety. This structural configuration is essential for its interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 17.82 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Kinases : Similar compounds have shown to inhibit key kinases involved in cancer progression, suggesting that this compound may also act as a kinase inhibitor.

- DNA Interaction : Some studies indicate that pyrazine derivatives can bind to DNA, disrupting replication and transcription processes.

- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells .

Case Study 1: Antitumor Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of various pyrazine derivatives, including our compound of interest, against the HepG2 and P815 cell lines. The results demonstrated significant inhibition with an IC50 value of 17.82 µM for HepG2 cells, indicating potent antitumor activity .

Case Study 2: Mechanistic Insights

Research by Wei et al. explored the mechanism by which similar compounds exert their anticancer effects. They found that these compounds could induce autophagy in cancer cells without triggering apoptosis, highlighting a dual mechanism of action that could be relevant for this compound as well .

Safety and Toxicity

While the anticancer potential is promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies suggest that compounds in this class exhibit relatively low cytotoxicity towards normal cells compared to cancer cells, making them attractive candidates for further development .

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic aromatic substitution, where the bromine atom in 5-bromo-pyrazin-2-amine derivatives is replaced by a 3-phenylpiperazine group. Key steps include:

- Substitution Reaction : Use a palladium catalyst (e.g., Pd(PPh₃)₄) and ligands (e.g., Xantphos) in a Buchwald-Hartwig amination to couple 3-phenylpiperazine with the brominated pyrazin-2-amine precursor .

- Optimization : Vary temperature (80–110°C), solvent (toluene or dioxane), and base (Cs₂CO₃ or KOtBu) to improve yield. Monitor progress via TLC or HPLC-MS .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to isolate the product .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., disappearance of Br signal, appearance of piperazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₆BrN₅) .

- Elemental Analysis : Match calculated and observed C/H/N percentages to validate purity (>95%) .

Advanced Research Questions

Q. What strategies address low regioselectivity during the introduction of the 3-phenylpiperazine group?

Steric hindrance from the phenyl group can reduce reactivity. Mitigate this by:

- Pre-activation : Use Boc-protected piperazine to reduce steric bulk during coupling, followed by deprotection .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield under controlled heating (e.g., 100°C, 30 min) .

- Computational Modeling : Employ DFT calculations to predict favorable reaction pathways and transition states .

Q. How can researchers evaluate the compound’s potential biological activity, and what assays are recommended?

Focus on:

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays (e.g., hCA I/II inhibition as in phenylpiperazine derivatives) .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT receptors due to the piperazine moiety) .

Q. How should contradictory data on biological activity be resolved?

- Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature, cell passage number) .

- Meta-Analysis : Compare results across multiple assays (e.g., IC₅₀ values in enzyme vs. cell-based assays) to identify off-target effects .

- Dose-Response Curves : Validate activity across a broader concentration range to rule out assay-specific artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., carbonic anhydrase active site) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with pyrazine nitrogen) .

Methodological Design Questions

Q. How can researchers develop an analytical method to quantify this compound in complex mixtures?

Q. What protocols ensure the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Light Sensitivity : Store in amber vials at -20°C; monitor photodegradation under ICH Q1B conditions .

- Solution Stability : Prepare in DMSO (10 mM) and test for precipitation or hydrolysis over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。